Kathon 930

Descripción general

Descripción

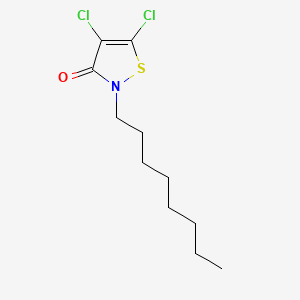

4,5-dichloro-2-n-octyl-3(2H)-isothiazolone is a 1,2-thiazole that is 1,2-thiazol-3(2H)-one substituted by chloro groups at positions 4 and 5 and an octyl group at position 2. It is used as a fungicide. It has a role as an environmental contaminant, a xenobiotic and a fungicide. It is an organochlorine compound and a member of 1,2-thiazoles.

Actividad Biológica

Kathon 930, also known as dichlorooctylisothiazolinone (DCOIT), is a biocide widely used in various applications, particularly in antifouling coatings and as a preservative in cosmetic products. This article explores its biological activity, focusing on its toxicity, ecological impact, and potential health effects based on diverse research findings.

- Chemical Name : 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one

- CAS Number : 64359-81-5

- Molecular Formula : C11H17Cl2NOS

- Structure : DCOIT belongs to the isothiazolinone family, characterized by a thiazole ring and two chlorine atoms.

Antifouling Properties

This compound is primarily recognized for its antifouling properties. Studies have demonstrated its effectiveness against various marine organisms, including algae and barnacles. The following table summarizes key findings related to its antifouling activity:

| Organism | LD50 (ppm) | Reference |

|---|---|---|

| Marine algae (Enteromorpha) | 2.0 | |

| Marine diatom (Amphora) | 3.4 | |

| Barnacle larvae (Balanus) | 0.34 |

These values indicate that DCOIT exhibits high toxicity at low concentrations, making it an effective agent for controlling marine fouling.

Ecotoxicological Effects

Research has highlighted the ecotoxicological implications of DCOIT on aquatic organisms. A study utilizing behavioral assays on coral larvae revealed significant impacts:

- Coral larvae exposed to DCOIT-coated surfaces exhibited reduced swimming activity and velocity, remaining almost stationary compared to control groups .

- Such behavioral changes can affect fitness and survival rates in natural populations, indicating that even sub-lethal exposures can have profound ecological consequences .

Allergic Reactions and Human Health

This compound is known to cause allergic contact dermatitis in humans. Notable case studies include:

- Occupational Exposure : Workers in industries using this compound reported allergic reactions leading to dermatitis .

- Cosmetic Use : The introduction of Kathon CG in cosmetic formulations has been linked to increased cases of contact sensitization among consumers .

The mechanism of sensitization appears to involve the compound's ability to act as a hapten, binding to skin proteins and eliciting immune responses.

Case Studies

Several case studies illustrate the biological activity and health implications of this compound:

- Study on Dermatitis : A cohort of workers exposed to this compound during manufacturing processes developed dermatitis symptoms, confirming its allergenic potential .

- Environmental Impact Assessment : Field tests indicated that DCOIT enhances the efficacy of copper-based antifouling paints but raises concerns regarding its environmental persistence and toxicity to non-target organisms .

Análisis De Reacciones Químicas

Decomposition Pathways

Kathon 930 decomposes under extreme temperatures (>200°C) or incompatible conditions, yielding hazardous byproducts:

-

Thermal Degradation : Produces carbon oxides (CO, CO₂), hydrogen chloride (HCl), nitrogen oxides (NOₓ), and sulfur oxides (SOₓ) .

-

Hydrolytic Stability : Stable in neutral water but hydrolyzes in strongly acidic/basic media, releasing chlorine ions .

Table 2: Decomposition Products and Conditions

| Condition | Products | Hazard Class (GHS) |

|---|---|---|

| High Temperature | CO, CO₂, HCl, NOₓ, SOₓ | Acute Toxicity (H330) |

| Strong Oxidizers | Reactive intermediates (unstable) | Corrosive (H314) |

Antifungal Mechanism

This compound inhibits fungal growth by disrupting cellular metabolism:

-

Thiol Reactivity : The isothiazolone ring reacts with thiol (-SH) groups in microbial enzymes, irreversibly inactivating them .

-

Chlorine Release : Electropositive chlorine atoms enhance electrophilic attack on microbial cell membranes .

Incompatibilities

-

Strong Oxidizers : Reacts violently with peroxides, chlorates, or nitrates, generating toxic gases .

-

Metals : Corrodes copper and aluminum alloys in prolonged contact .

Environmental Reactivity

-

Aquatic Toxicity : Releases chlorinated byproducts toxic to aquatic organisms (LC₅₀ <1 mg/L for fish) .

-

Photodegradation : UV exposure accelerates breakdown into less persistent but still bioactive metabolites .

Table 3: Environmental Fate Data

| Parameter | Value | Source |

|---|---|---|

| Log Kow | 0.401 (CMI analog) | |

| Aquatic Half-life | 7–14 days (pH 7, 25°C) | |

| Bioaccumulation | Low (BCF <100) |

Catalytic and Stabilizing Interactions

In wood preservatives and coatings, this compound’s stability is enhanced by:

-

Nanoparticle Encapsulation : Silica or polymer matrices slow release, reducing oxidative degradation.

-

Synergists : Combined with quaternary ammonium compounds to broaden antimicrobial spectrum .

This compound’s reactivity is central to its biocidal efficacy but necessitates careful handling due to its decomposition hazards and environmental persistence. Ongoing research focuses on stabilizing its active form while mitigating ecological risks .

Propiedades

IUPAC Name |

4,5-dichloro-2-octyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17Cl2NOS/c1-2-3-4-5-6-7-8-14-11(15)9(12)10(13)16-14/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORQOHRXAJJKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C(=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032315 | |

| Record name | 4,5-Dichloro-2-octyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes before boiling | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 14 ppm at 25 °C, In deionized water, 6.5 ppm; 4.7 ppm in synthetic seawater, Miscible in most organic solvents | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 g/mL at 25 °C (melted and solidified) | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.4X10-6 mm Hg at 25 °C | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from hexane | |

CAS No. |

64359-81-5 | |

| Record name | 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64359-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kathon 930 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064359815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isothiazolone, 4,5-dichloro-2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Dichloro-2-octyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-2-octyl-2H-isothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DICHLORO-2-OCTYL-3-ISOTHIAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCY9Q844W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

40-46 °C | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is Kathon® 930 as a wood preservative?

A: Research indicates that Kathon® 930 exhibits high efficacy against wood decay fungi. In studies using birch and southern yellow pine (SYP), nanoparticle-encapsulated Kathon® 930 significantly reduced wood mass loss after exposure to Trametes versicolor and Gloeophyllum trabeum, respectively. [, ] Notably, protection was observed even at low biocide loadings, highlighting its potency. [, ]

Q2: Beyond its antifungal properties, does Kathon® 930 possess activity against other microorganisms?

A: While primarily known for its antifungal activity, research suggests Kathon® 930 can be incorporated into broader-spectrum biocide compositions. A study exploring its use against Neurospore crassa, a common fungal contaminant in mushroom cultivation, included Kathon® 930 in a composite formulation with other bactericides and fungicides. [] This implies a potential for broader antimicrobial activity, although further research is needed to fully characterize its spectrum.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.